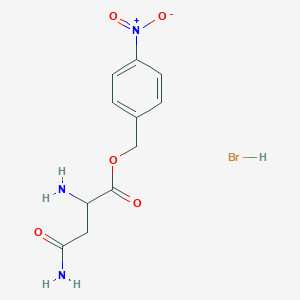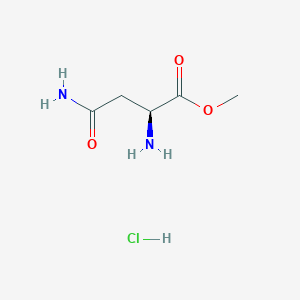
alpha-Methyl-DL-tryptophan
Vue d'ensemble
Description
Alpha-Methyl-DL-tryptophan (α-Methyltryptophan) is a derivative of tryptophan . It is used for research purposes and is not sold to patients . It has a molecular weight of 218.25 and a formula of C12H14N2O2 .
Synthesis Analysis
The synthesis of “no-carrier-added” alpha-[11C]methyl-L-tryptophan is based on alkylation with 11CH3I of an anion generated by reacting the Schiff base of L-tryptophan methyl ester with di-isopropylamine .
Molecular Structure Analysis
The molecular structure of alpha-Methyl-DL-tryptophan consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is solid and its color ranges from white to light yellow .
Chemical Reactions Analysis
Alpha-Methyl-DL-tryptophan (AMT) inhibits the oxidation of DL-tryptophan by isotonic suspensions of rat liver, and the oxidation of L-tryptophan, L-tyrosine, DL-phenylalanine, and DL-methionine by cobra venom .
Physical And Chemical Properties Analysis
Alpha-Methyl-DL-tryptophan is a solid substance with a color ranging from white to light yellow . It has a molecular weight of 218.25 and a formula of C12H14N2O2 . It is stored at -20°C for 3 years or at 4°C for 2 years .
Applications De Recherche Scientifique
Cancer Research Applications
Alpha-Methyl-DL-tryptophan is known to block ATBo, an amino acid transporter that is upregulated in cancer. This property makes it a valuable compound for studying and potentially inhibiting the growth of cancer cells .
Neuroscience Research Applications
In neuroscience, alpha-Methyl-DL-tryptophan is used as a tracer in positron emission tomography (PET) studies to investigate brain disorders . It also plays a role in the kynurenine pathway of tryptophan metabolism, which is linked to neuronal function and neuroinflammation, relevant in conditions such as depression and neurodegenerative diseases .
Mécanisme D'action
Target of Action
Alpha-Methyl-DL-Tryptophan (AMT) primarily targets the ATBo, an amino acid transporter . This transporter’s expression is upregulated in cancer , suggesting that AMT may play a role in cancer biology.
Mode of Action
AMT acts as a blocker of the ATBo transporter . By inhibiting this transporter, AMT can potentially disrupt the normal function of cells where ATBo is overexpressed, such as in cancer cells .
Biochemical Pathways
It is known that tryptophan and its derivatives, including amt, play a crucial role in various biochemical processes . For instance, the indole side chain of tryptophan can bind to positively charged entities through cation–π interaction, which governs the structure and function of biomolecules .
Result of Action
The molecular and cellular effects of AMT’s action are likely related to its inhibition of the ATBo transporter . This could disrupt the normal function of cells where ATBo is overexpressed, potentially leading to cell death in the case of cancer cells .
Orientations Futures
Alpha-Methyl-DL-tryptophan has been used in research to understand the mechanisms of various biological processes. For example, it has been used to study the regulation of tryptophan catabolism . Further research could explore its potential applications in medical and scientific fields.
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyltryptophan | |
CAS RN |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-methyl-DL-tryptophan interact with biological systems and what are its downstream effects?
A1: Alpha-methyl-DL-tryptophan (AMTP) primarily affects tryptophan metabolism and has been shown to stimulate the incorporation of several amino acids (alanine, glutamate, leucine, isoleucine, histidine, threonine, tryptophan) and other metabolites (pyruvate, acetate) into liver glycogen []. This stimulation of hepatic glycogen synthesis is accompanied by an increased oxidation of these substances into carbon dioxide, with the exception of acetate []. AMTP also impacts nitrogen metabolism, leading to increased urea excretion []. These metabolic alterations induced by AMTP are thought to be linked to its ability to increase tryptophan pyrrolase activity, thereby disrupting the balance of amino acids within the body [].
Q2: What is the role of the adrenal glands in the metabolic effects of AMTP?
A2: Research indicates that the presence of adrenal glands is crucial for AMTP's stimulatory effect on the oxidation of certain amino acids, specifically alanine, glutamate, isoleucine, and pyruvate []. While AMTP-stimulated oxidation of leucine and threonine is partially dependent on the adrenal gland, histidine oxidation is increased by AMTP to the same extent in both intact and adrenalectomized rats []. These findings suggest a complex interplay between AMTP, adrenal function, and amino acid metabolism.
Q3: Does AMTP affect protein synthesis?
A3: Yes, studies have shown that AMTP can inhibit hepatic protein synthesis in vivo []. This effect is thought to be related to the compound's broader impact on amino acid metabolism and utilization within the liver.
Q4: Does AMTP interact with enzymes involved in tryptophan metabolism?
A4: Yes, AMTP has been shown to influence the activity of tryptophan 2,3-dioxygenase, a key enzyme in tryptophan catabolism []. Specifically, AMTP acts as an effector that facilitates the binding of L-tryptophan to the catalytic site of the enzyme in the intestine and Pseudomonas species []. This interaction can alter the enzyme's affinity for its substrate and potentially influence the rate of tryptophan degradation.
Q5: Are there any known effects of AMTP on specific tRNA species?
A5: Research has identified that AMTP can influence the abundance and function of certain tRNA molecules []. In Streptomyces antibioticus, AMTP inhibited actinomycin synthesis and reversed the changes in tRNA observed in normally grown cultures []. Notably, a specific glycyl-tRNA species was found to be absent in the tRNA profiles of actinomycin-producing S. antibioticus cells compared to younger cells, and this change was reversed by AMTP treatment []. These findings highlight the potential for AMTP to impact gene expression through its effects on tRNA and translation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



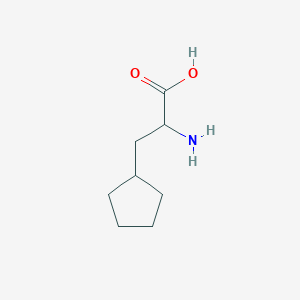
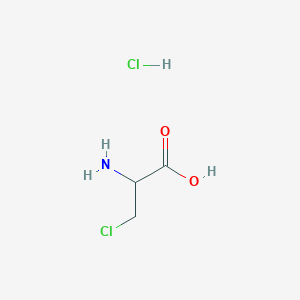

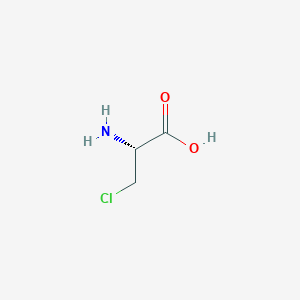
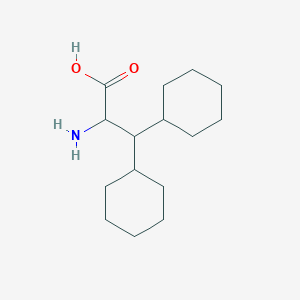
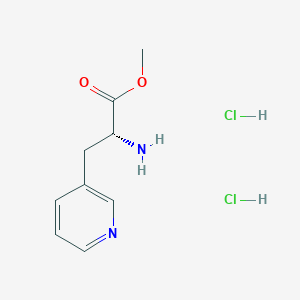
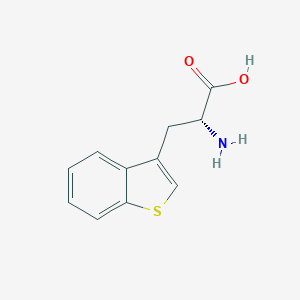

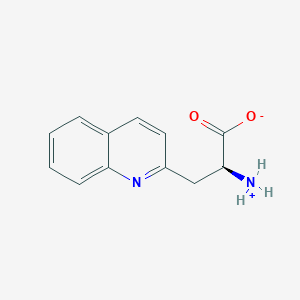
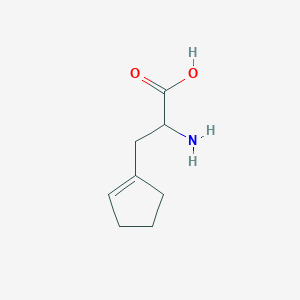
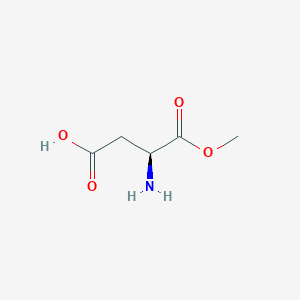
![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
